4-bromo-2-cyclobutyl-2H-1,2,3-triazole
Description
Properties
CAS No. |
1808094-57-6 |
|---|---|
Molecular Formula |
C6H8BrN3 |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
Iii. Reactivity and Functionalization of 4 Bromo 2 Cyclobutyl 2h 1,2,3 Triazole
Transformations Involving the Bromo-Substituent
The bromine atom at the C4 position of the triazole ring is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and reduction strategies.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position of the triazole ring. researchgate.net These reactions offer a direct and efficient pathway to functionalized triazole derivatives that would be challenging to synthesize otherwise.
The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. nih.gov In the context of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position. rsc.org The general reaction scheme involves the coupling of the bromo-triazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. beilstein-journals.orguwindsor.ca
Microwave-assisted Suzuki-Miyaura cross-coupling reactions have been shown to be particularly effective for substituted 1H-1,2,3-triazoles, often leading to shorter reaction times and increased yields in aqueous media. researchgate.net The choice of palladium catalyst, ligands, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields of the desired coupled products. For instance, palladium acetate (B1210297) with suitable phosphine (B1218219) ligands and a carbonate base in a solvent mixture like toluene/water is a common setup. beilstein-journals.org
A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting the move towards more environmentally benign "green chemistry" protocols. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-heterocycles
| Bromo-heterocycle | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene | 4,3-Diphenyl-6H-1,2-oxazine | 82 |
| 4-Bromo-2,4'-bithiazole | Bis(pinacolato)diboron | Pd(OAc)2/dppf | KOAc | 1,4-Dioxane | 4-(Bpin)-2,4'-bithiazole | - |
Data compiled from various sources for illustrative purposes. beilstein-journals.orgrsc.orgrsc.org
It is worth noting that under certain Suzuki-Miyaura reaction conditions, homocoupling of 4-bromo-1,2,3-triazoles can occur, leading to the formation of bis-triazole products. researchgate.netmdpi.com
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be utilized to functionalize the 4-position of the triazole ring. These methods expand the range of accessible derivatives.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For bromo-heterocycles, this provides a direct route to alkynyl-substituted derivatives. For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with terminal alkynes like phenylacetylene (B144264) using a palladium-copper co-catalyst system. beilstein-journals.org This methodology is, in principle, applicable to this compound.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a means to introduce vinyl groups at the 4-position of the triazole.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-amino-1,2,3-triazole derivatives from the corresponding bromo-triazole.
The choice of the specific palladium-catalyzed coupling reaction depends on the desired functionality to be introduced. Each of these reactions typically requires careful optimization of the catalyst, ligands, base, and reaction conditions to achieve the desired outcome. researchgate.net
The removal of the bromo-substituent from the 4-position to yield the parent 2-cyclobutyl-2H-1,2,3-triazole can be achieved through hydrogenation or other debromination methods. Catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas or a hydrogen donor like ammonium (B1175870) formate), is a common and effective method for this transformation.
Alternatively, debromination can be accomplished through other reductive processes. For instance, reaction with butyllithium (B86547) followed by quenching with a proton source can lead to the debrominated product. rsc.orgresearchgate.net
Cross-Coupling Reactions at the 4-Position
Reactions Involving the Cyclobutyl Substituent
The cyclobutyl group is generally stable under the conditions employed for the functionalization of the triazole ring. However, its conformation can influence the reactivity of the molecule. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation. acs.org The specific conformation adopted by the cyclobutyl group attached to the triazole nitrogen can sterically hinder or facilitate the approach of reagents to the triazole ring.
While the cyclobutyl group itself is not typically the site of reaction under the conditions described for modifying the triazole ring, its steric bulk and conformational preferences are important considerations in the design of synthetic routes and in understanding the reactivity of this compound. For instance, in studies of other heterocyclic systems, the substitution on a cyclobutyl group, including its stereochemistry, has been shown to affect biological potency, suggesting that the conformation and steric requirements of the alkyl chain are important. acs.org
The electron-donating or withdrawing nature of substituents on the triazole ring can, in turn, influence the electronic properties of the N-substituent. The 1,2,3-triazole ring itself can act as both a hydrogen bond donor and a metal chelator, and the nature of the N-substituent can modulate these properties. rsc.orgacs.orgresearchgate.net
Reactivity of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is a robust aromatic heterocycle, and its reactivity is a subject of extensive research in medicinal and materials chemistry. nih.govnih.gov The presence of three nitrogen atoms makes the ring electron-deficient, influencing its chemical behavior. In the case of this compound, the substitution pattern—a bromine atom at C4 and a cyclobutyl group at N2—defines the potential for further functionalization. The primary sites for reaction on the triazole core itself are the remaining C-H bond at the C5 position and the triazole nitrogen atoms.
The functionalization of carbon-hydrogen bonds has emerged as a powerful strategy in organic synthesis for its atom economy and efficiency. rsc.org For 2,4-disubstituted-2H-1,2,3-triazoles like the title compound, the most accessible C-H bond for functionalization is at the C5 position.
Detailed Research Findings:
Direct C-H arylation is a prominent method for modifying the triazole core. nih.gov Palladium-catalyzed reactions have been successfully employed for the C5-arylation of N-substituted 1,2,3-triazoles. acs.orgnih.gov These reactions typically involve coupling the triazole with an aryl bromide or iodide in the presence of a palladium catalyst, a ligand, and a base. nih.govnih.gov Studies have shown that a variety of aryl bromides, including those with electron-donating and electron-withdrawing groups, can be coupled at the C5 position in good to excellent yields. acs.org
For instance, the direct Pd-catalyzed arylation of 1,4-disubstituted 1,2,3-triazoles proceeds smoothly to provide C5-arylated products. nih.govacs.org While the substrate is a 1,4-disubstituted isomer, the principles of C5 C-H activation are relevant. The reaction conditions often involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a high-boiling solvent like N,N-dimethylformamide (DMF). rsc.orgorganic-chemistry.org The addition of pivalic acid (PivOH) as a co-catalyst has been shown to significantly accelerate these reactions, allowing for the use of stoichiometric amounts of the coupling partners. acs.org
Copper catalysts have also been utilized for C-H functionalization, particularly for amination reactions of 2-aryl-1,2,3-triazole N-oxides, leading to 4-amino-2-aryl-1,2,3-triazole derivatives. nih.gov Although this involves an N-oxide precursor, it highlights the potential for metal-catalyzed C-H amination on the triazole ring.
The table below summarizes typical conditions for the palladium-catalyzed C-H arylation at the C5 position of substituted 1,2,3-triazoles, which are applicable to this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | (o-tolyl)₃P | Cs₂CO₃ | DMF | 100 | Effective for N-aryl substituted 1,2,3-triazoles. | rsc.org |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | DMA | 100 | Accelerated by PivOH co-catalyst; wide range of heterocycles. | acs.org |
| Pd Catalyst | None specified | Tetrabutylammonium acetate | NMP | Not specified | Effective for C-5 arylation of 1,4-disubstituted 1,2,3-triazoles. | nih.govacs.org |
| Pd@PEG | None (reusable catalyst) | Not specified | PEG | Not specified | Sustainable, aerobic conditions for intramolecular C-H arylation. | researchgate.net |
The 1,2,3-triazole ring can participate in various intramolecular cyclizations and rearrangements, often triggered by thermal, photochemical, or chemical activation. These transformations can lead to the formation of new heterocyclic systems or rearranged isomers.
Detailed Research Findings:
Denitrogenative Transformations: A significant class of reactions involves the extrusion of molecular nitrogen (N₂) from the triazole ring. This typically occurs under thermal or photochemical conditions or through metal catalysis. wikipedia.orgacs.org For example, flash vacuum pyrolysis of the parent 1,2,3-triazole at high temperatures (500 °C) results in the loss of N₂ to form an aziridine (B145994) ring. wikipedia.org More synthetically useful transformations occur with N-substituted triazoles, which can act as precursors to metal carbenoids. researchgate.net Acid-mediated ring opening of in situ generated N-acylated 1,2,3-triazoles can also lead to denitrogenation, forming vinyl cation intermediates that undergo subsequent cyclization or heteroatom capture to yield diverse products like oxazoles. rsc.org
Ring-Chain Tautomerism and Rearrangements: Certain substituted triazoles can undergo ring-opening and re-closure sequences. The Dimroth rearrangement is a well-known example where an N1-substituted 1,2,3-triazole equilibrates with an isomeric triazole via an open-chain diazo intermediate. wikipedia.org Another key transformation is the Boulton-Katritzky rearrangement, which involves the rearrangement of one heterocyclic system into another and has been used, for example, to convert oxadiazoles (B1248032) into N2-substituted 1,2,3-triazoles. scielo.br
Intramolecular Cyclizations: With appropriate functional groups appended to the triazole core, intramolecular cyclizations can occur. While specific examples for this compound are not documented, related structures demonstrate this reactivity. For instance, substituted 1,2,4-triazoles bearing amino and alkylsufanyl groups can undergo intramolecular cyclization to form fused thiadiazine or thiadiazole ring systems. pleiades.online Similarly, intramolecular C-H arylation can be achieved using a palladium catalyst in polyethylene (B3416737) glycol (PEG) to create fully decorated, fused 1,2,3-triazoles. researchgate.net A hypothetical intramolecular cyclization for a derivative of the title compound is presented in the table below.
| Reaction Type | Starting Material Moiety | Conditions | Product Type | Mechanism Highlight | Reference |
|---|---|---|---|---|---|
| Denitrogenative Cyclization | N-Acyl-1,2,3-triazole | Acid catalysis (e.g., TfOH) | Oxazoles, Enaminones | Ring-opening to vinyl cation, followed by N₂ loss and cyclization. | rsc.org |
| Intramolecular C-H Arylation | Triazole with tethered aryl group | Pd@PEG, O₂ | Fused Biheteroaryl | Palladium-catalyzed C-H activation and C-C bond formation. | researchgate.net |
| Dimroth Rearrangement | N1-Substituted-1,2,3-triazole | Thermal or base-catalyzed | Isomeric Triazole | Ring-opening to a diazo intermediate followed by re-cyclization. | wikipedia.org |
The 1,2,3-triazole ring is generally considered a highly stable aromatic system due to its significant resonance energy. nih.gov This stability makes it a favored scaffold in medicinal chemistry, as it is often resistant to metabolic degradation. mdpi.com However, under specific conditions, the ring can undergo degradation.
Detailed Research Findings:
Thermal and Photochemical Stability: The 1,2,3-triazole ring is thermally stable, with the parent compound boiling at 203 °C. nih.gov However, as mentioned, extreme thermal stress like flash vacuum pyrolysis can induce decomposition via nitrogen extrusion. wikipedia.org Photochemical decomposition is also a known pathway for 1,2,3-triazole derivatives, which can similarly lead to the loss of N₂ and the formation of highly reactive intermediates. acs.org
Chemical Stability: The ring is stable to many oxidative and reductive conditions and is generally unreactive toward electrophilic substitution on its carbon atoms due to its π-deficient nature. nih.gov Alkylation or acylation typically occurs on the nitrogen atoms. researchgate.net The stability towards acidic and basic conditions can vary depending on the substituents. Strong acidic or basic conditions may lead to decomposition over time.
Metabolic and Environmental Degradation: In biological systems, triazoles are often stable. Studies on triazole-containing peptidomimetics show high resistance to degradation in human serum. researchgate.net However, research on triazole fungicides indicates that degradation can occur in the environment. nih.gov Common degradation pathways for these related compounds include dehydrochlorination (relevant to bromo-substituted compounds), hydroxylation of the alkyl side chains, and eventual cleavage or further transformation of the heterocyclic ring. nih.gov These pathways often result in the formation of more polar nitrogenous heterocyclic compounds.
The table below outlines potential degradation pathways for triazole derivatives based on existing research.
| Condition | Degradation Pathway | Potential Products | Relevance to this compound | Reference |
|---|---|---|---|---|
| Flash Vacuum Pyrolysis | Denitrogenation | Aziridine derivatives | Indicates ring instability at very high temperatures. | wikipedia.org |
| UV Irradiation | Photochemical Denitrogenation | Vinylidenecarbenes, nitriles | Suggests potential for light-induced decomposition. | acs.org |
| Environmental/Metabolic | Hydroxylation | Hydroxylated cyclobutyl ring derivatives | A common metabolic pathway for alkyl side chains. | nih.gov |
| Environmental/Metabolic | Dehalogenation | 2-cyclobutyl-2H-1,2,3-triazole | A likely pathway given the bromo-substituent. | nih.gov |
Iv. Advanced Characterization and Theoretical Studies
Spectroscopic Analysis Beyond Basic Identification
Advanced spectroscopic methods are indispensable for unequivocally determining the intricate structural details of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole, such as its specific isomeric form (regioselectivity) and the spatial arrangement of its atoms (conformation).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. For this compound, 1D (¹H, ¹³C) and 2D NMR techniques are crucial for confirming the substitution pattern on the triazole ring and understanding the conformation of the cyclobutyl substituent.
The synthesis of substituted 1,2,3-triazoles can often yield a mixture of regioisomers (e.g., 1,4-, 2,4-, and 1,5-disubstituted). Distinguishing the 2,4-disubstituted isomer from others is paramount. In ¹H NMR, the chemical shift of the lone proton on the triazole ring (H-5) is highly indicative of the substitution pattern. For 2-substituted-1,2,3-triazoles, this proton typically appears at a distinct chemical shift compared to its 1-substituted counterparts.
Furthermore, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide unambiguous evidence of connectivity. An HMBC experiment would show a correlation between the cyclobutyl protons (attached to N-2) and the C-4 and C-5 carbons of the triazole ring, confirming the 2,4-substitution pattern.
Conformational analysis of the cyclobutyl ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). ipb.ptnih.gov This experiment detects protons that are close in space. By analyzing the NOE correlations between the protons on the cyclobutyl ring and the triazole ring, the preferred orientation and puckering of the cyclobutyl group relative to the heterocyclic core can be determined. ipb.pt
Table 1: Illustrative NMR Data for Regioselectivity Determination of this compound
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Key Correlation (HMBC) | Purpose |
|---|---|---|---|---|
| ¹H | 1D NMR | 7.5 - 8.0 | N/A | Identifies the triazole ring proton (H-5). |
| ¹³C | 1D NMR | 130 - 140 (C-4), 120 - 130 (C-5) | N/A | Identifies the triazole ring carbons. |
| ¹H, ¹³C | HMBC | N/A | N-CH (cyclobutyl) → C-4, C-5 | Confirms the N-2 attachment of the cyclobutyl group. |
Note: The chemical shift values are typical ranges for substituted 2H-1,2,3-triazoles and are for illustrative purposes.
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. nih.gov For this compound, a single-crystal X-ray diffraction analysis would yield an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice. nih.gov
This technique would confirm the 2,4-regiochemistry of the triazole ring and reveal the exact conformation of the cyclobutyl substituent in the solid state, including its degree of puckering. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as dipole-dipole or halogen bonding involving the bromine atom, which govern the supramolecular architecture. mdpi.com
Table 2: Representative X-ray Crystallographic Parameters for a Substituted Triazole
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| N2-C6 (cyclobutyl) Bond Length | The distance between the triazole nitrogen and the cyclobutyl carbon. | ~1.48 Å |
| C4-Br Bond Length | The distance between the triazole carbon and the bromine atom. | ~1.89 Å |
| C4-C5-N1 Angle | The internal angle of the triazole ring. | ~108° |
Note: These values are representative and based on similar known structures. Actual values would be determined experimentally.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and can confirm the presence of specific functional groups and structural features. In the case of this compound, these techniques can identify characteristic vibrations of the triazole ring, the C-Br bond, and the cyclobutyl moiety.
Assignments of the observed vibrational bands are often aided by comparison with theoretical spectra computed using methods like Density Functional Theory (DFT). nih.gov This combined experimental and computational approach allows for a rigorous assignment of vibrational modes. nih.govresearchgate.net Key "marker bands" can be identified for the 2H-1,2,3-triazole ring, which are sensitive to the substitution pattern. nih.gov
Table 3: Expected Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (cyclobutyl) | 2850 - 3000 | IR, Raman |
| C=N, N=N stretch (triazole ring) | 1400 - 1600 | IR, Raman |
| Triazole ring breathing | 900 - 1200 | Raman |
Computational and Quantum Chemical Investigations
Theoretical calculations provide a powerful complement to experimental data, offering deep insights into the structural, electronic, and energetic properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govdnu.dp.ua For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. nih.govresearchgate.net
Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Additionally, DFT can be used to calculate the molecular dipole moment and map the electrostatic potential surface, identifying electron-rich and electron-poor regions of the molecule.
Table 4: Illustrative DFT-Calculated Electronic Properties
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |
| HOMO-LUMO Gap | Energy difference, indicating reactivity. | 5.5 eV |
Note: These values are hypothetical and depend on the specific DFT functional and basis set used in the calculation.
The cyclobutyl ring is not planar and exists in a dynamic equilibrium between puckered conformations. ipb.pt Computational chemistry is an ideal tool to explore the potential energy surface of the cyclobutyl ring in this compound. nih.gov
By performing a systematic scan of the puckering dihedral angle, a potential energy profile can be generated. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers to interconversion between different puckered forms. Such studies reveal whether the substituent prefers an "equatorial" or "axial" position on the puckered ring and how this preference is influenced by steric and electronic interactions with the triazole ring. nih.gov These theoretical findings can then be correlated with experimental NMR data to provide a complete picture of the molecule's conformational dynamics in solution. nih.gov
Table 5: Hypothetical Relative Energies of Cyclobutyl Ring Conformations
| Conformer | Puckering Angle | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Equatorial-like | ~25° | 0.00 | 85 |
| Axial-like | ~25° | 1.15 | 15 |
Note: The energy values are illustrative, representing a typical energy profile for a substituted cyclobutane (B1203170).
Aromaticity Assessment of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. It is considered an aromatic system due to the presence of a delocalized 6π electron system, which imparts significant stability to the ring. guidechem.comnih.gov The aromatic character of the 1,2,3-triazole core in "this compound" is a crucial determinant of its chemical properties and reactivity. The substituents on the triazole ring, in this case, a bromo group at the C4 position and a cyclobutyl group at the N2 position, can influence the degree of aromaticity.
Computational chemistry provides powerful tools to quantify the aromaticity of cyclic compounds. The most common methods employed for this purpose include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) calculations.
The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or anti-aromatic character. nih.govresearchgate.net
NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromaticity, with more negative values suggesting a higher degree of aromatic character. Conversely, positive NICS values indicate anti-aromaticity. unirioja.es
The following table summarizes the typical ranges for these aromaticity indices for substituted 1,2,3-triazole rings based on computational studies of analogous structures.
| Aromaticity Index | Method | Typical Value Range for 1,2,3-Triazoles | Interpretation |
| HOMA | Geometry-based | 0.8 - 0.95 | Indicates a high degree of aromaticity. |
| NICS(0) | Magnetic | -8 to -12 ppm | Negative values confirm the presence of a diatropic ring current, characteristic of aromatic systems. |
| NICS(1) | Magnetic | -10 to -15 ppm | Values are often more negative than NICS(0) and are considered a reliable indicator of π-aromaticity. |
It is important to note that the precise values for this compound would require specific computational analysis of this molecule.
Reaction Mechanism Elucidation via Computational Modeling
The synthesis of 1,2,3-triazoles is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. materialscloud.orgscispace.com Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic details of this reaction, including the formation of the 2,4-disubstituted 1,2,3-triazole ring present in "this compound."
The formation of a 2H-1,2,3-triazole, such as the target compound, can arise from the cycloaddition of a cyclobutyl azide with a bromo-substituted alkyne. Computational studies of the azide-alkyne cycloaddition have explored the potential energy surface of the reaction, identifying transition states and intermediates to distinguish between different possible mechanisms.
Two primary mechanisms are generally considered for the thermal, uncatalyzed azide-alkyne cycloaddition:
A concerted mechanism: This involves a single transition state where the two new sigma bonds are formed simultaneously.
A stepwise mechanism: This proceeds through a diradical or zwitterionic intermediate, with two separate transition states.
Computational studies have shown that the mechanism can be influenced by the nature of the substituents on both the azide and the alkyne. scispace.com Factors such as steric hindrance and electronic effects of the substituents play a significant role in determining the preferred reaction pathway and the regioselectivity of the cycloaddition.
For the synthesis of "this compound," computational modeling could be employed to:
Determine the relative activation energies for the concerted versus stepwise pathways.
Predict the regioselectivity of the reaction, explaining the preferential formation of the 2,4-disubstituted product over other possible isomers.
Analyze the electronic structure of the transition states to understand the factors controlling the reaction rate and outcome.
The following table outlines the key aspects of computational modeling used to elucidate the reaction mechanism for the formation of 1,2,3-triazoles.
| Computational Aspect | Description | Insights Gained for this compound Formation |
| Energy Profiling | Calculation of the potential energy surface along the reaction coordinate. | Determination of the lowest energy pathway (concerted vs. stepwise) and the overall reaction feasibility. |
| Transition State Search | Identification and characterization of the transition state structures. | Understanding the geometry and electronic nature of the highest energy point in the reaction, which governs the reaction rate. |
| Intermediate Analysis | Investigation of the stability and electronic structure of any potential intermediates. | Elucidation of the stepwise mechanism if it is energetically favorable. |
| Solvent Effects | Incorporation of solvent models to simulate reaction conditions more accurately. | Prediction of how the reaction mechanism and kinetics might change in different solvent environments. |
Through such computational investigations, a detailed, atomistic-level understanding of the formation of "this compound" can be achieved, complementing experimental findings and guiding the optimization of synthetic routes. frontiersin.orgnih.gov
V. Advanced Applications in Chemical Sciences
Catalysis and Ligand Design
The 1,2,3-triazole ring is a cornerstone in modern coordination chemistry and catalysis, largely due to its straightforward and modular synthesis via "click chemistry". This allows for precise control over the steric and electronic environment of the resulting ligands, making them highly tunable for specific catalytic applications.
1,2,3-triazoles have emerged as highly effective ligands for a variety of transition metal complexes. rsc.org Their utility stems from their robust nature and the ease with which they can be functionalized. The nitrogen-rich heterocycle can coordinate to metal centers in several ways, and the substituents on the ring play a crucial role in modulating the catalytic activity of the resulting complex. rsc.orgrsc.org The presence of the cyclobutyl group in 4-bromo-2-cyclobutyl-2H-1,2,3-triazole at the N2 position sterically directs coordination to the more electronically rich and accessible N3 nitrogen atom. rsc.org
These triazole-based ligands have been successfully employed in a range of metal-catalyzed reactions, including cross-coupling reactions, cycloadditions, and oxidation/reduction processes. rsc.orgresearchgate.net The stability of the triazole ring under various reaction conditions makes it a reliable anchor for catalytic metal centers. nih.gov
The design of ligands based on the 1,2,3-triazole framework is guided by several key principles that leverage the unique properties of the heterocyclic core. The modular synthesis, typically via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for immense structural diversity. rsc.org This "click" methodology is exceptionally tolerant of various functional groups, enabling the incorporation of specific moieties to fine-tune the ligand's properties. rsc.orgnih.gov
Key design considerations include:
Coordination Mode : 1,4-disubstituted 1,2,3-triazoles most commonly coordinate to metals through the N3 atom, acting as pyridyl surrogates. rsc.org However, other modes, such as bridging between N2 and N3 or coordination via a C5-mesoionic carbene, are also possible and can be encouraged through specific substitution patterns. rsc.orgrsc.org
Steric and Electronic Tuning : Substituents at the N1 and C4 positions (and C5 in some cases) are used to control the steric bulk and electronic properties of the ligand. researchgate.net For this compound, the cyclobutyl group at N2 provides moderate steric hindrance, while the electron-withdrawing bromine atom at C4 influences the electron density of the ring and its coordination strength.
Chelation : By incorporating additional donor atoms into the substituents, multidentate or pincer-type ligands can be created. rsc.orgnih.gov This often leads to more stable metal complexes and enhanced catalytic performance.
| Ligand Design Feature | Description | Impact on Catalysis |
| Modular Synthesis (CuAAC) | Facile, high-yielding reaction with broad functional group tolerance. rsc.org | Allows for rapid generation of ligand libraries for catalyst screening and optimization. |
| N3 Coordination | The most common binding mode for 1,4- and 2,4-substituted triazoles. rsc.org | Acts as a stable, pyridine-like sigma-donor to the metal center. |
| Substituent Effects | Steric and electronic properties of groups at N2 and C4 can be varied. | Modulates catalyst solubility, stability, activity, and selectivity. researchgate.net |
| Chelating Arms | Incorporation of other donor groups (e.g., pyridyl, phosphino) on substituents. nih.gov | Creates multidentate ligands, enhancing complex stability and controlling metal geometry. |
| Halogen Functionality | A bromo-substituent (as in the title compound) can participate in halogen bonding or act as a handle for post-synthetic modification. rsc.org | Can influence supramolecular assembly of the catalyst or allow for further functionalization. |
The development of chiral ligands for asymmetric catalysis is a paramount goal in organic synthesis. The 1,2,3-triazole scaffold provides a robust and tunable platform for creating such ligands. Chirality can be introduced through several strategies:
Attaching a chiral moiety to the triazole ring. nih.govacs.org
Using a chiral catalyst to perform the triazole-forming cycloaddition.
Employing chiral bifunctional organocatalysts that activate the NH-triazole for asymmetric transformations. nih.govacs.org
A notable example involves the asymmetric aza-Michael reaction of 4-aryl-NH-1,2,3-triazoles with cyclic enones, catalyzed by chiral bifunctional thiourea (B124793) organocatalysts. nih.gov This method achieves excellent enantioselectivity in producing N2-functionalized 1,2,3-triazoles. nih.govacs.org Furthermore, triazole-derived mesoionic carbenes bearing chiral sulfur groups have been used to form enantiomerically pure metal complexes (Au, Ag, Ir, Rh, Ru) that are effective in asymmetric cycloisomerization reactions. nih.govacs.org In these systems, the chiral group can either stabilize catalytic intermediates or directly influence the selectivity of the transformation. acs.org
The 1,2,3-triazole ring is not merely a passive linker but an active participant in supramolecular interactions. The polarized C-H bond at the 5-position can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. rsc.org This capability is exploited in supramolecular catalysis, where non-covalent interactions are used to assemble catalytic systems or bind substrates.
For instance, the hydrogen-bonding capabilities of the triazole ring are central to the function of certain organocatalysts. nih.gov In thiourea-catalyzed reactions, the triazole can be activated through hydrogen bonding, facilitating its participation in the catalytic cycle. nih.govacs.org Additionally, functionalized bis-1,2,3-triazole ligands have been shown to self-assemble with metal ions like palladium(II) to form complex supramolecular cages that can encapsulate guest molecules and potentially exhibit catalytic activity within their confined spaces. scite.ai
Triazole-Derived N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. 1,2,3-Triazoles are valuable precursors for a specific subclass of NHCs known as mesoionic carbenes (MICs) or, more specifically, 1,2,3-triazol-5-ylidenes and 1,2,3-triazol-4-ylidenes. rsc.orgrsc.org
The synthesis of these NHC precursors typically involves the N-alkylation or N-arylation of the parent 1,2,3-triazole to form a triazolium salt. researchgate.net Subsequent deprotonation of this salt with a suitable base generates the highly reactive NHC, which can be trapped by a metal center. rsc.orgresearchgate.net The modularity of the initial triazole synthesis allows for extensive tuning of the NHC's properties. For a precursor like this compound, N-alkylation at the N1 or N3 position would yield the corresponding triazolium salt. Deprotonation would then generate a triazolylidene ligand.
Palladium and platinum complexes of triazole-functionalized NHCs have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions, even in aqueous media under aerobic conditions. nih.gov The strong bond between the carbene carbon and the metal center often leads to highly stable and robust catalysts.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the chemistry "beyond the molecule," governed by non-covalent interactions. The 1,2,3-triazole unit is an exceptional building block in this field due to its unique combination of interaction capabilities. rsc.org The polarized C-H bond and the nitrogen lone pairs enable it to participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking. nih.govresearchgate.net
The presence of a bromine atom, as in this compound, introduces an additional, powerful non-covalent interaction: halogen bonding. The electropositive region on the halogen atom (the σ-hole) can interact favorably with Lewis bases, such as anions or other electron-rich sites. This makes bromo-substituted triazoles particularly attractive for applications in anion recognition and the construction of complex supramolecular architectures. rsc.org
Researchers have successfully used bis-(1,2,3-triazole) ligands to construct sophisticated metallosupramolecular structures, including [2+2] metallo-macrocycles and grids with silver(I) and copper(I) ions. rsc.org In these structures, the triazole acts as a readily functionalized surrogate for pyridine, demonstrating its reliability in programmed self-assembly. rsc.org The specific substituents on the triazole ring, such as the cyclobutyl group, would influence the solubility and packing of these large assemblies.
Host-Guest Interactions with Triazole-Containing Systems
The 1,2,3-triazole moiety is a cornerstone in the design of sophisticated host-guest systems. Its utility stems from a combination of factors inherent to its structure. The triazole ring possesses a significant dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors or ligands for metal ions. mdpi.com Conversely, the C5-H proton of the triazole ring can function as a hydrogen bond donor. mdpi.com These characteristics allow triazole-containing molecules, such as macrocycles, to engage in specific and directional non-covalent interactions, enabling the recognition and binding of guest molecules.
These interactions are fundamental to the construction of complex molecular architectures. By incorporating the triazole unit into larger frameworks, chemists can create tailored cavities that selectively bind ions or small neutral molecules, a principle that is central to fields like chemical sensing and molecular transport. While specific host-guest systems based on this compound have not been detailed in the literature, its structural components suggest it could be a valuable component in such designs.
Anion and Cation Recognition by Triazole Moieties
The 1,2,3-triazole ring is ambidextrous in its ability to recognize both anions and cations, a property that makes it highly valuable in sensor design. nih.gov
Cation Recognition : The nitrogen atoms (N2 and N3) of the triazole ring possess lone pairs of electrons, which can coordinate with metal cations. This Lewis basicity allows triazole-containing ligands to form stable complexes with a variety of metal ions.
Anion Recognition : The C5-H group of the 1,4-disubstituted 1,2,3-triazole ring is sufficiently polarized to act as a hydrogen bond donor, enabling it to interact with anions. nih.govnih.gov This C–H···anion electrostatic interaction is a key mechanism for anion sensing. The strength of this interaction can be tuned by modifying the substituents on the triazole ring; electron-withdrawing groups enhance the acidity of the C5-H proton, leading to stronger anion binding. In the case of this compound, the bromine atom at the C4 position would influence the electronic properties of the adjacent C5-H, potentially modulating its anion binding affinity. Research on related iodotriazoles has demonstrated exceptionally strong chloride binding. nih.gov
| Receptor Type | Anion | Binding Affinity (Kₐ) in M⁻¹ | Solvent System |
| Bidentate Iodotriazole | Cl⁻ | >100,000 | Acetone-d₆ |
| Bidentate Telluromethyl-triazole | Cl⁻ | 2,500 | Acetone-d₆ / 2.5% D₂O |
| Bidentate Hydrogen-triazole | Cl⁻ | 1,200 | Acetone-d₆ / 2.5% D₂O |
This table presents representative anion binding affinities for various triazole-based receptors, illustrating the potent recognition capabilities of halogenated triazoles. Data sourced from related studies. nih.gov
Hydrogen Bonding and Halogen Bonding Capabilities of 1,2,3-Triazoles
The non-covalent interactions of 1,2,3-triazoles are not limited to the host-guest phenomena described above. The specific substituents on this compound enable it to participate in both hydrogen and halogen bonding.
Hydrogen Bonding : As established, the C5-H proton on the triazole ring can act as a hydrogen bond donor. mdpi.com This interaction is crucial for the self-assembly of triazole-containing molecules and their ability to bind to biological targets or anions. The strength of this bond is influenced by the solvent environment and the electronic nature of the substituents on the ring. nih.gov
Halogen Bonding : The bromine atom at the C4 position introduces the capability for halogen bonding (XB). Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as a carbonyl oxygen or a nitrogen atom. acs.org The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl). acs.org Studies on tetrabromo-1H-benzotriazole have confirmed that bromine atoms adjacent to the triazole ring are effective halogen bond donors. researchgate.netmdpi.com Therefore, the C4-Br group of this compound is expected to be a competent halogen bond donor, enabling the rational design of supramolecular assemblies and crystal engineering projects.
| Halogen Bond | Interaction Energy (kJ/mol) |
| C-Cl···O | 5.4 – 7.5 |
| C-Br···O | 9.0 – 12.1 |
| C-I···O | 14.2 – 17.6 |
This table provides calculated complex formation energies for halogen bonds between halobenzenes and a carbonyl oxygen model system, highlighting the relative strengths. acs.org
Formation of Rotaxanes and Other Interlocked Architectures
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are among the most fascinating targets in modern chemistry. The formation of the 1,2,3-triazole ring via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has become a powerful tool for synthesizing these complex structures.
In an active template synthesis approach, the components of the future interlocked molecule (e.g., a macrocycle and a thread-like molecule) are brought together by non-covalent interactions. The final covalent bond that forms the triazole ring also simultaneously creates the mechanical bond, trapping the thread within the macrocycle to form a rotaxane. This strategy has been successfully used to create rsc.org-, scispace.com-, and even researchgate.netrotaxanes in a stepwise fashion. The triazole unit itself often plays a role in the pre-organization of the components through hydrogen bonding or metal coordination, demonstrating its dual utility in both the templation and the final interlocking reaction.
Polymer and Materials Science
The stability and versatile functionality of the 1,2,3-triazole ring have made it a popular component in the design of advanced polymers and materials. rsc.org
1,2,3-Triazoles as Monomers for Polymer Synthesis
Polymers containing 1,2,3-triazole units can be synthesized through several strategic approaches.
Polymerization of Triazole-Containing Monomers : One direct method involves the polymerization of monomers that already incorporate a triazole ring. For instance, a molecule like this compound could be further functionalized with a polymerizable group, such as a vinyl or styrenic moiety, and then subjected to conventional free-radical or controlled radical polymerization techniques. This approach has been used to create poly(N-vinyl-1,2,3-triazole)s. rsc.org
"Click" Polymerization : A more common and highly efficient method is the step-growth polymerization of bifunctional monomers using the CuAAC reaction. mdpi.com In this strategy, a diazide monomer is reacted with a dialkyne monomer. The reaction forms the 1,2,3-triazole ring as the linking group in the polymer backbone. This method is exceptionally robust, high-yielding, and tolerant of many other functional groups, allowing for the synthesis of a wide array of functional polytriazoles. scispace.comresearchgate.net
The bromine atom in this compound offers an additional handle for polymer chemistry. It could potentially serve as a site for post-polymerization modification, where the bromo-group is substituted via cross-coupling reactions to introduce further functionality along the polymer chain.
Synthesis and Properties of Functionalized 1,2,3-Triazole Polymers
Polymers featuring a high density of 1,2,3-triazole rings exhibit a unique and advantageous set of properties, making them suitable for a range of material applications. The presence of the polar, aromatic triazole ring in the polymer backbone or as a side chain imparts significant characteristics. mdpi.comacs.org
Thermal Stability : Polytriazoles are known for their excellent thermal stability. The stable aromatic heterocyclic ring contributes to high decomposition temperatures, often up to 300–350 °C. nih.gov Polymers derived from N-vinyl-1,2,3-triazole have also been reported to have high glass transition temperatures (T_g) in the range of 196–212 °C, which is substantially higher than common vinyl polymers like polystyrene. rsc.org
Solubility and Mechanical Properties : The solubility of polytriazoles can be readily tuned by the side chains attached to the polymer backbone. For example, incorporating t-butyl ester side chains has been shown to render otherwise insoluble dense triazole polymers soluble in common organic solvents like ethyl acetate (B1210297) and chloroform. mdpi.com This tunability is crucial for processing these materials into films or fibers. Some triazole-based polymers have been developed as shape-memory materials, exhibiting excellent shape recovery (95%) and retention (99%) ratios. scispace.com
Optical and Electrical Properties : The incorporation of sulfur and aromatic content into the backbone of poly(1,2,3-triazole)s has been shown to produce polymers with a high refractive index, reaching up to 1.743 at 589 nm, making them candidates for optical applications. researchgate.netscispace.com Furthermore, functionalized polytriazoles have been investigated as anion-exchange membranes and proton-conducting membranes for fuel cells, with some systems showing high proton conductivity (up to 10⁻¹ S/cm) under anhydrous conditions at elevated temperatures. researchgate.netnih.gov
| Polymer Type | Key Property | Value/Observation | Potential Application |
| Poly(N-vinyl-1,2,3-triazole)s | Glass Transition Temp. (T_g) | 196–212 °C | High-performance plastics |
| Poly(1-vinyl-1,2,4-triazole) | Thermal Stability | Up to 300–350 °C | Thermally resistant materials |
| Sulfur-containing Polytriazoles | Refractive Index (n_D) | Up to 1.743 | Optical films, lenses |
| Cross-linked Polytriazoles | Shape Memory | 95% recovery, 99% retention | Smart materials |
| Sulfonated Polytriazoles | Proton Conductivity | 12–76 mS/cm | Fuel cell membranes |
This table summarizes key performance characteristics of various functionalized polymers containing triazole units, as reported in the literature. rsc.orgscispace.comnih.govresearchgate.netscispace.com
Advanced Sensing Technologies and Functional Materials
The unique electronic and structural characteristics of 1,2,3-triazoles make them highly suitable for applications in advanced sensing technologies. They are integral components in the design of chemosensors for a variety of analytes, including metal ions and anions. researchgate.net
In many chemosensors, the 1,2,3-triazole ring acts as a linker, connecting a binding unit (receptor) to a reporter unit (chromophore or fluorophore). researchgate.netsci-hub.se This connection can be either direct, leading to an extended π-conjugated system, or through a non-conjugated linker. sci-hub.se The triazole itself can also participate in analyte binding through its nitrogen lone pairs or contribute to the reporter's optical properties. sci-hub.se
The high dipole moment of the triazole ring can influence the electronic environment of the sensor molecule, leading to detectable changes in absorption or fluorescence upon analyte binding. researchgate.net For example, the coordination of metal ions to the nitrogen atoms of the triazole can quench or enhance fluorescence, allowing for quantitative detection. sci-hub.se
Recent research has demonstrated the use of 1,2,3-triazole-based sensors for the detection of various ions. For instance, a chalcone-based 1,2,3-triazole derivative has been shown to be an effective sensor for both Pb(II) and Cu(II) ions through UV-vis spectroscopy. nih.gov Another study reported a BINOL-derived triazole as a fluorescent sensor for iodide ions. aminer.org Furthermore, amino acid-derived 1,2,3-triazoles have been developed for the enantioselective sensing of carbohydrates. nih.gov
The versatility of the triazole scaffold allows for the development of sensors with high selectivity and sensitivity. researchgate.net By modifying the substituents on the triazole ring and the attached receptor and reporter units, sensors can be tailored for specific analytes and applications, including live-cell imaging. sci-hub.se
Table 2: Examples of 1,2,3-Triazole-Based Sensor Systems
| Sensor Type | Analyte Detected | Principle of Detection |
|---|---|---|
| Fluorescent Chemosensor | Fe³⁺, Hg²⁺ | Colorimetric change and ratiometric fluorescence emission upon metal binding. sci-hub.se |
| Fluorescent Sensor | Iodide Ions (I⁻) | Anion–π interaction leading to fluorescence changes. aminer.org |
| UV-Vis Sensor | Pb(II), Cu(II) | Selective sensing demonstrated by changes in UV-Vis absorption spectra. nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-2-cyclobutyl-2H-1,2,3-triazole, and how can reaction conditions be systematically optimized?
Answer : The synthesis of triazole derivatives often involves cycloaddition or halogenation reactions. For brominated triazoles, bromine or NaOBr in acetic acid is commonly used . To optimize yields, consider varying reaction parameters such as:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Reflux duration : Extended reflux times (e.g., 18 hours) enhance conversion rates but may require monitoring for decomposition .
- Workup procedures : Precipitation in ice-water mixtures can improve purity, as seen in analogous triazole syntheses (65% yield) .
Q. How can researchers characterize the structural stability of this compound under standard laboratory conditions?
Answer : Stability assessments should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., nitro-triazoles decompose at ~180°C) .
- Crystallography : X-ray diffraction can reveal intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) that stabilize the crystal lattice .
- Hygroscopicity tests : Monitor mass changes in humid environments to assess moisture sensitivity .
Q. What spectroscopic techniques are most effective for confirming the identity of this compound?
Answer : A combination of:
- NMR : H and C NMR to verify cyclobutyl and bromo substituents.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion).
- IR Spectroscopy : Detect functional groups like C-Br stretches (~550 cm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer :
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to evaluate bromine’s leaving-group efficiency.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the triazole ring .
- Solvent Effects : Simulate solvent polarity impacts on reaction barriers using COSMO-RS .
Q. What strategies mitigate Dimroth rearrangements in 4-imino-1,2,3-triazoles, and how do these apply to 4-bromo derivatives?
Answer : Dimroth rearrangements can destabilize triazole scaffolds. To suppress them:
- Steric Hindrance : Introduce bulky substituents (e.g., cyclobutyl) near the imino group to hinder ring-opening .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine) reduce electron density at reactive sites, slowing rearrangement .
- pH Control : Conduct reactions in mildly acidic conditions (e.g., glacial acetic acid) to protonate labile intermediates .
Q. How should researchers resolve contradictions in biological activity data for this compound analogs?
Answer : Conflicting bioactivity may arise from structural flexibility or assay variability. Mitigation steps include:
- Crystallographic Analysis : Compare active/inactive analogs’ 3D structures (e.g., torsion angles of bromophenyl groups) to identify bioactive conformers .
- Docking Studies : Simulate ligand-receptor interactions to clarify substituent effects on binding .
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines to rule out cytotoxicity artifacts .
Q. What methodologies enable regioselective functionalization of this compound for targeted applications?
Answer :
- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to modify specific positions .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append biomolecules at the triazole N1 position .
- Protection/Deprotection : Temporarily block reactive sites (e.g., bromine) with tert-butyl groups to direct functionalization .
Q. How do intermolecular interactions in this compound crystals influence its physicochemical properties?
Answer :
- Hydrogen Bonding : C–H⋯O/N bonds (2.8–3.0 Å) enhance thermal stability and solubility .
- Halogen Interactions : Br⋯Br contacts (3.6 Å) contribute to dense crystal packing, increasing melting points .
- Torsional Strain : Cyclobutyl substituents introduce ~50° dihedral angles, potentially affecting bioavailability .
Q. What are the thermal decomposition pathways of this compound, and how can they be controlled?
Answer :
- TGA-MS Analysis : Identify volatile byproducts (e.g., HBr, NH) released during decomposition .
- Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energies for degradation steps .
- Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in mesoporous silica to prolong shelf life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
